N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a thiophene ring, and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the chloro-methylphenyl group:
Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Addition of the hydroxyethoxy group: This can be achieved through an etherification reaction, where an alcohol group is reacted with an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its potential therapeutic properties could be explored for the treatment of diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: It could affect cellular signaling pathways, altering cellular responses.
Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]ethanediamide can be compared with other similar compounds, such as:
N1-(3-chloro-4-methylphenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the thiophene ring, which may affect its chemical properties and biological activity.
N1-(4-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)oxalamide: Lacks the chloro group, which could influence its reactivity and interactions with molecular targets.
The unique combination of functional groups in this compound makes it a compound of interest for further research and development.
Properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-11-2-3-13(8-14(11)18)20-17(23)16(22)19-9-15(24-6-5-21)12-4-7-25-10-12/h2-4,7-8,10,15,21H,5-6,9H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMRTHLKMNMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)OCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.